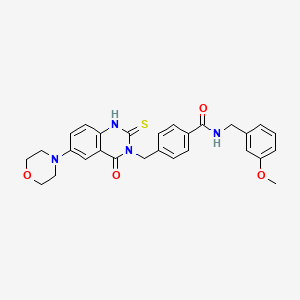

N-(3-methoxybenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

N-(3-Methoxybenzyl)-4-((6-Morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone-based benzamide derivative characterized by:

- A quinazolinone core substituted with a morpholino group at position 6, a thioxo group at position 2, and a 4-oxo moiety.

- A benzamide group linked via a methylene bridge to the quinazolinone core.

- A 3-methoxybenzyl substituent on the benzamide nitrogen.

This compound is structurally distinct due to the combination of morpholino, thioxo, and methoxybenzyl groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C28H28N4O4S |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C28H28N4O4S/c1-35-23-4-2-3-20(15-23)17-29-26(33)21-7-5-19(6-8-21)18-32-27(34)24-16-22(31-11-13-36-14-12-31)9-10-25(24)30-28(32)37/h2-10,15-16H,11-14,17-18H2,1H3,(H,29,33)(H,30,37) |

InChI Key |

CQQLAHXMQBYCJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached via alkylation reactions.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that quinazolinone derivatives, including this compound, exhibit notable antimicrobial activity. The thioxo group in its structure plays a crucial role in enhancing its ability to disrupt bacterial cell walls. Studies have shown that compounds with similar structures can effectively target both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of quinazolinone derivatives, N-(3-methoxybenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide demonstrated significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods, revealing effectiveness comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Quinazolinone derivatives are known to induce apoptosis in cancer cell lines by modulating signal transduction pathways associated with cell survival.

Case Study: Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at low concentrations. The results indicated that it could serve as a lead compound for developing new anticancer agents.

Drug Development Potential

Given its promising biological activities, this compound has potential applications in drug development:

- Lead Compound : Its unique structure can be optimized for enhanced potency and selectivity against specific targets.

- Combination Therapy : It may be used in conjunction with other therapeutic agents to improve treatment outcomes for infections and cancers.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:

Key Observations :

- Core Modifications: The target compound’s 2-thioxo group distinguishes it from most analogues, which typically feature 2,4-dioxo or 4-oxo groups .

- Substituent Diversity : The 3-methoxybenzyl group on the target’s benzamide is unique compared to substituents like 4-methylbenzyl (Compound 27) or 4-fluorophenyl (Compound 4d). These variations impact lipophilicity and steric bulk .

- Morpholino Group: The 6-morpholino substitution in the target is rare among the analogues, which more commonly feature alkyl or aryl groups at this position. Morpholino moieties are known to improve solubility and modulate pharmacokinetics .

Biological Activity

N-(3-methoxybenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

1. Structure and Synthesis

The compound features a quinazolinone core , a morpholino group , and a methoxybenzyl substituent , which contribute to its pharmacological properties. The synthesis typically involves several key steps:

- Formation of the Quinazolinone Core : Cyclization of appropriate precursors.

- Introduction of the Morpholine Ring : Through nucleophilic substitution reactions.

- Attachment of the Methoxybenzyl Group : Via alkylation reactions.

- Final Coupling : Coupling intermediate compounds to form the target molecule.

2.1 Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies indicate it has significant activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.004 | 0.008 |

| S. aureus | 0.008 | 0.015 |

| B. cereus | 0.015 | 0.030 |

| En. cloacae | 0.004 | 0.008 |

| P. aeruginosa | 0.011 | 0.020 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly effective against E. coli and En. cloacae, making it a candidate for further development in treating infections caused by resistant strains .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors that play crucial roles in bacterial metabolism and survival pathways. The structural characteristics allow for effective binding to these targets, modulating their activity and leading to antibacterial effects .

Case Study 1: Antibacterial Efficacy

In a study evaluating various quinazolinone derivatives, this compound demonstrated superior antibacterial efficacy compared to other derivatives tested, with MIC values significantly lower than those of standard antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the morpholino group and quinazolinone core can enhance antibacterial potency while maintaining low toxicity profiles . The presence of the thioxo group was found to be critical for activity against resistant bacterial strains.

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield and purity?

The synthesis involves multi-step organic reactions, typically including:

Quinazoline Core Formation : Cyclization of precursors (e.g., substituted anthranilic acids) with thiourea under acidic conditions to introduce the thioxo group .

Morpholino Substitution : Nucleophilic substitution at the quinazoline’s 6-position using morpholine under reflux in polar aprotic solvents (e.g., DMF) .

Benzamide Coupling : Amidation via coupling agents like EDCI/HOBt to attach the 3-methoxybenzyl group to the quinazoline scaffold .

Key Considerations :

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholino protons at δ 3.5–3.7 ppm; thioxo group at δ 160–170 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₂₉H₂₉N₅O₄S₂: ~608.18 g/mol) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the 4-oxo group) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinazoline or benzamide moieties) influence biological activity?

Comparative studies of similar compounds reveal:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Methoxy Group (3-position) | Enhances lipophilicity and membrane permeability . | |

| Thioxo vs. Oxo | Thioxo improves kinase inhibition potency due to stronger H-bonding . | |

| Morpholino vs. Piperidine | Morpholino increases solubility and reduces toxicity . |

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Bioavailability Analysis : Assess logP (target ~2.5–3.5) and aqueous solubility. Poor in vivo results may stem from low metabolic stability or efflux via P-glycoprotein .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidative demethylation of the methoxy group) .

- Formulation Optimization : Nanoemulsions or prodrug strategies can enhance delivery .

Q. What computational methods are effective for predicting target interactions?

- Molecular Docking : Screen against kinases (e.g., PI3Kγ) using AutoDock Vina. The morpholino and thioxo groups show high affinity for ATP-binding pockets .

- MD Simulations : Analyze binding stability (e.g., RMSD < 2.0 Å over 100 ns simulations) .

- QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85 in training sets) .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during quinazoline functionalization be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.